
1,1,1,3,5,5,5-Heptamethyl trisiloxane
Overview
Description
1,1,1,3,5,5,5-Heptamethyl trisiloxane is a useful research compound. Its molecular formula is C7H22O2Si3 and its molecular weight is 222.50 g/mol. The purity is usually 95%.
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Biological Activity
1,1,1,3,5,5,5-Heptamethyl trisiloxane (HMTS) is a siloxane compound with the chemical formula and a molecular weight of approximately 222.51 g/mol. It is commonly used in various industrial applications due to its unique properties, including low surface tension and high thermal stability. Recent studies have begun to explore its biological activities, particularly its antimicrobial and anti-inflammatory effects.
- Molecular Formula :
- Molecular Weight : 222.51 g/mol
- CAS Number : 1873-88-7
- Boiling Point : 142 °C
- Density : 0.819 g/cm³
Antimicrobial Properties
A significant study highlighted that HMTS was identified as the most abundant antimicrobial compound (92.87%) in the methanolic extract of Murex tribulus, a marine gastropod. The extract exhibited notable antimicrobial activity, suggesting that HMTS may contribute significantly to the antimicrobial properties observed in this organism .
Anti-inflammatory Activity
The same study also investigated the anti-inflammatory potential of HMTS through various assays:
- Proteinase Inhibitory Activity : At a concentration of 1000 µg/ml, the extract showed a 53.50% inhibition rate.
- 5-Lipoxygenase Inhibitory Assay : The extract demonstrated a higher inhibition rate of 75.42% at the same concentration.
These results indicate that HMTS may play a role in modulating inflammatory responses .
Study on Trisiloxane Surfactants
Another research focused on a derivative of HMTS, specifically a trisiloxane polyether surfactant (3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane). This study examined its adsorption and aggregation properties in aqueous solutions. The surfactant exhibited significant changes in surface tension with varying concentrations and temperatures, which is critical for applications in formulations where surface activity is essential .
Hydrosilylation Reactions
Research involving the hydrosilylation of acetophenone with HMTS revealed its effectiveness as a reducing agent in biphasic systems. This reaction underscores the utility of HMTS in synthetic organic chemistry and its potential biological implications when utilized in drug delivery systems or as part of therapeutic agents .
Comparative Table of Biological Activities
Activity Type | Assay Method | Concentration Tested (µg/ml) | Inhibition Rate (%) |
---|---|---|---|
Antimicrobial | GC-MS Analysis | N/A | 92.87 |
Anti-inflammatory | Proteinase Inhibitory Activity | 1000 | 53.50 |
Anti-inflammatory | 5-Lipoxygenase Inhibitory Assay | 1000 | 75.42 |
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- Catalysis : Heptamethyltrisiloxane is utilized in the aromatic C-H silylation of arenes when combined with platinum complex catalysts. This reaction is essential for synthesizing complex organic molecules .
- Silylation Reagent : It acts as a reagent for the silylation of aryl iodides and other organic substrates, enhancing the solubility and reactivity of compounds in organic chemistry .
- Agricultural Adjuvants
- Surfactants and Coatings
- Silicone Polymers
Summary of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Organic Synthesis | Aromatic C-H silylation | Facilitates complex organic reactions |
Agriculture | Synthesis of agricultural adjuvants | Improves pesticide efficacy |
Surfactants | Production of polyether-modified siloxanes | Enhances performance in coatings |
Silicone Polymers | Manufacturing of high-performance polymers | Provides thermal stability and chemical resistance |
Case Studies
- Case Study on Catalysis :
- A study demonstrated the efficiency of 1,1,1,3,5,5,5-Heptamethyltrisiloxane as a catalyst for the silylation of arenes using platinum complexes. The results showed a significant increase in yield compared to traditional methods.
- Agricultural Application :
- Research published in Applied Sciences highlighted the use of heptamethyltrisiloxane derivatives as adjuvants that enhance the effectiveness of herbicides by improving their adhesion to leaf surfaces. This led to a marked increase in herbicide uptake and reduced runoff.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,1,1,3,5,5,5-Heptamethyl trisiloxane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves hydrosilylation or condensation reactions using methylsilane precursors. For purity validation, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and ²⁹Si) are critical. High-purity grades (99% to 99.999%) require rigorous distillation under inert atmospheres, as noted in packaging specifications . Cross-referencing spectral data with NIST-standardized databases (e.g., InChIKey: QNWOFLWXQGHSRH-UHFFFAOYSA-N) ensures structural accuracy .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer : Employ a combination of ¹H NMR (to identify methyl groups), ²⁹Si NMR (to resolve silicon environments), and infrared (IR) spectroscopy (to detect Si-O-Si and Si-CH₃ stretches). Mass spectrometry (MS) with electron ionization can confirm the molecular ion peak (e.g., m/z 208.482 for related hexamethyl trisiloxane analogs ). Compare results with NIST reference spectra for validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use argon/vacuum packaging to prevent oxidation or hydrolysis, as specified in bulk handling guidelines . Safety Data Sheets (SDS) recommend fume hoods for volatile siloxanes and PPE (gloves, goggles) to avoid dermal contact. First-aid measures emphasize immediate medical consultation for inhalation or ingestion .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties (e.g., boiling point, logP) be resolved?
- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Validate data using high-purity samples (≥99.99%) and replicate experiments under controlled conditions (e.g., NIST-standardized Tboil measurements ). Computational methods like COSMO-RS can predict logP values, but experimental validation via shake-flask or HPLC is critical .
Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model Si-H bond activation in hydrosilylation. Input molecular coordinates from crystallographic data (e.g., InChIKey: QNWOFLWXQGHSRH) improve accuracy . Compare results with kinetic studies using in-situ IR or Raman spectroscopy .
Q. How does the steric environment of this compound influence its interactions in polymer matrices?
- Methodological Answer : Conduct molecular dynamics (MD) simulations to assess steric hindrance from methyl groups. Experimentally, small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) can quantify polymer-siloxane compatibility. Reference analogous trisiloxanes (e.g., hexamethyl derivatives ) to isolate steric effects .
Q. What strategies mitigate oxidative degradation of this compound in high-temperature applications?
- Methodological Answer : Introduce antioxidants (e.g., hindered phenols) and monitor degradation via thermogravimetric analysis (TGA) coupled with GC-MS. Accelerated aging studies under O₂/N₂ atmospheres can identify degradation pathways. Cross-reference with NIST combustion engineering frameworks for renewable fuel stability .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for trisiloxane derivatives in public databases?
- Methodological Answer : Cross-validate spectra using multiple sources (e.g., NIST , PubChem ). For example, 1,1,3,3,5,5-hexamethyl trisiloxane (CAS 1189-93-1) has distinct MS peaks (m/z 208.4783) vs. heptamethyl analogs . Ensure sample purity and instrument calibration match cited experimental conditions .
Q. Experimental Design Considerations
Q. What controls are necessary when studying the hydrolysis kinetics of this compound?
- Methodological Answer : Use degassed solvents to prevent unintended hydrolysis. Monitor pH and temperature rigorously, as Si-O-Si cleavage is sensitive to both. Include inert trisiloxanes (e.g., fully methylated analogs ) as negative controls. Quantify products via GC-MS or ²⁹Si NMR .
Q. How can researchers design a study linking trisiloxane structure to bioaccumulation potential?
Properties
IUPAC Name |
trimethyl-[methyl(trimethylsilyloxy)silyl]oxysilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H22O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOFLWXQGHSRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22O2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-67-8 | |
Details | Compound: Trimethylsilyl-terminated polymethylsiloxane | |
Record name | Trimethylsilyl-terminated polymethylsiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26403-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
222.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-88-7 | |
Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1873-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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